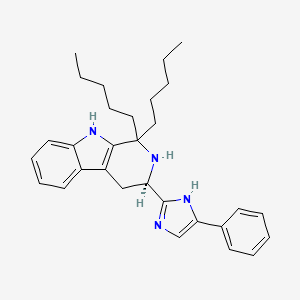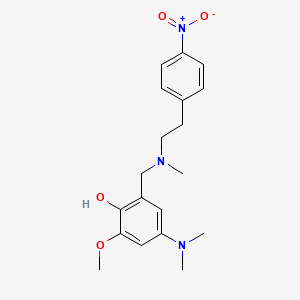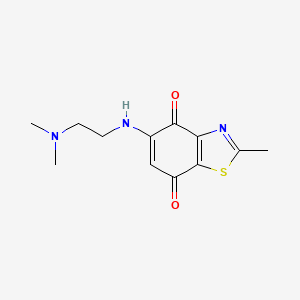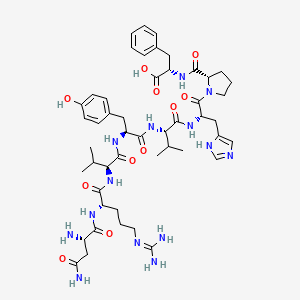
Angiotensinamide
Übersicht
Beschreibung
Angiotensinamide, also known as angiotensin amide, is a potent vasoconstrictor used as a cardiac stimulant . It is a derivative of angiotensin II .
Molecular Structure Analysis
The molecular structure of Angiotensinamide is complex, with a formula of C49H70N14O11 . The interaction with renin triggers a profound shift of the amino-terminal tail of angiotensinogen .
Wissenschaftliche Forschungsanwendungen
Cardiology
Application : Angiotensinamide is a potent vasoconstrictor used as a cardiac stimulant . It is a derivative of angiotensin II .
Methods of Application : As a cardiac stimulant, Angiotensinamide is typically administered intravenously .
Results or Outcomes : As a vasoconstrictor, Angiotensinamide helps increase blood pressure, which can improve the pumping efficiency of the heart. This can be particularly beneficial in conditions where cardiac output is compromised .
Nephrology
Application : Angiotensinamide plays a crucial role in the Renin–Angiotensin–Aldosterone System (RAAS), which is a complex network designed to ensure the perfusion of vital organs . It is involved in regulating blood pressure by volume expansion, sodium and water retention, arteriolar constriction as well as thirst stimulation .
Methods of Application : The application of Angiotensinamide in this context is typically through the administration of RAAS inhibitors (RAASis), namely angiotensin-converting enzyme inhibitors (ACEis) and angiotensin II type 1 receptor blockers (ARBs) .
Results or Outcomes : These inhibitors have been shown to delay Chronic Kidney Disease (CKD). As a result, they are now used in most chronic nephropathies .
Anti-angiogenesis Therapy in Tumor Immunotherapy
Specific Scientific Field : Oncology
Application : Angiotensinamide is used in anti-angiogenesis therapy in tumor immunotherapy . This therapy is focused on normalizing abnormal tumor vessels to improve the efficacy of immunotherapy .
Methods of Application : The application of Angiotensinamide in this context is typically through the administration of anti-angiogenesis drugs .
Results or Outcomes : The application of anti-angiogenesis drugs to normalize abnormal tumor vessels has been widely confirmed in basic and clinical research . This approach has shown significant clinical benefits for the treatment of various advanced cancers and can improve cancer patient survival in the long term .
Treatment of Coronary Artery Disease
Specific Scientific Field : Cardiology
Application : Angiotensinamide is used in the treatment of Coronary Artery Disease (CAD) . It plays a role in killing cancer cells and tumor tissues by activating autoimmune functions .
Methods of Application : The application of Angiotensinamide in this context is typically through the administration of science and technology such as stem cells, nanotechnology, robotic surgery, and other advancements .
Results or Outcomes : These treatment modalities show promising effects in managing CAD and associated conditions . Research on stem cells focuses on studying the potential for cardiac regeneration, while nanotechnology research investigates nano-drug delivery and percutaneous coronary interventions including stent modifications and coatings .
Anti-angiogenesis Therapy in Tumor Immunotherapy
Specific Scientific Field : Oncology
Application : Angiotensinamide is used in anti-angiogenesis therapy in tumor immunotherapy . This therapy is focused on normalizing abnormal tumor vessels to improve the efficacy of immunotherapy .
Methods of Application : The application of Angiotensinamide in this context is typically through the administration of anti-angiogenesis drugs .
Results or Outcomes : The application of anti-angiogenesis drugs to normalize abnormal tumor vessels has been widely confirmed in basic and clinical research . This approach has shown significant clinical benefits for the treatment of various advanced cancers and can improve cancer patient survival in the long term .
Treatment of Coronary Artery Disease
Specific Scientific Field : Cardiology
Application : Angiotensinamide is used in the treatment of Coronary Artery Disease (CAD) . It plays a role in killing cancer cells and tumor tissues by activating autoimmune functions .
Methods of Application : The application of Angiotensinamide in this context is typically through the administration of science and technology such as stem cells, nanotechnology, robotic surgery, and other advancements .
Results or Outcomes : These treatment modalities show promising effects in managing CAD and associated conditions . Research on stem cells focuses on studying the potential for cardiac regeneration, while nanotechnology research investigates nano-drug delivery and percutaneous coronary interventions including stent modifications and coatings .
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H70N14O11/c1-26(2)39(61-42(67)33(12-8-18-55-49(52)53)57-41(66)32(50)23-38(51)65)45(70)58-34(20-29-14-16-31(64)17-15-29)43(68)62-40(27(3)4)46(71)59-35(22-30-24-54-25-56-30)47(72)63-19-9-13-37(63)44(69)60-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,64H,8-9,12-13,18-23,50H2,1-4H3,(H2,51,65)(H,54,56)(H,57,66)(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,68)(H,73,74)(H4,52,53,55)/t32-,33-,34-,35-,36-,37-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPVVOOBQVVUQV-CGHBYZBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H70N14O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018923 | |
| Record name | Angiotensin amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1031.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Angiotensinamide | |
CAS RN |
53-73-6 | |
| Record name | Angiotensin amide [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13517 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Angiotensin amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Angiotensinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



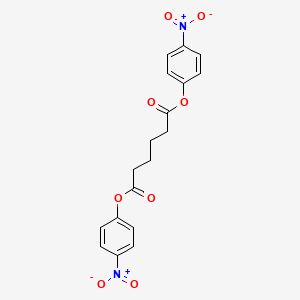
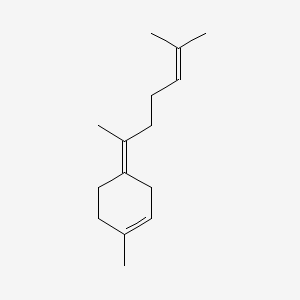
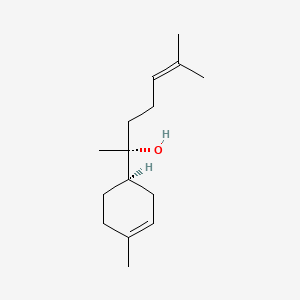
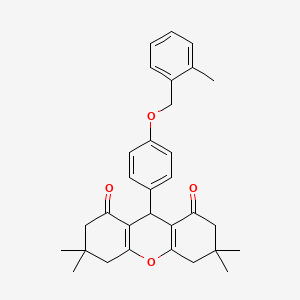
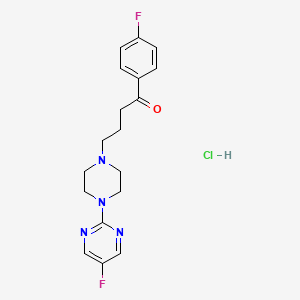
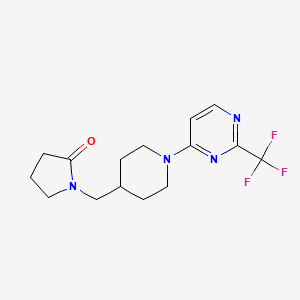
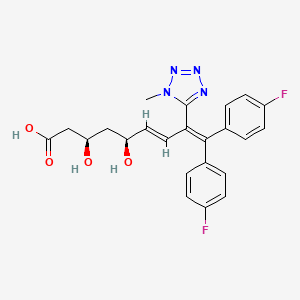
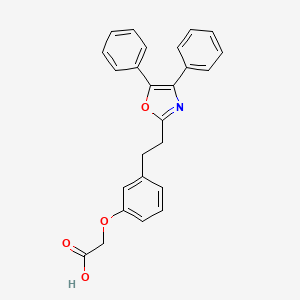
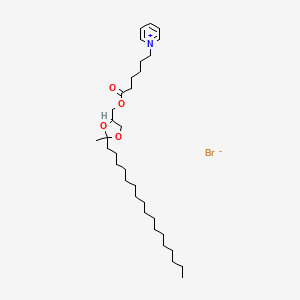
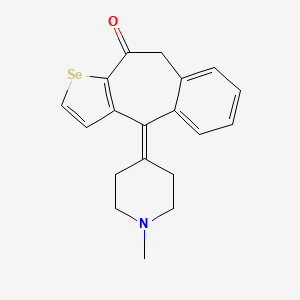
![(3R)-1,1-dibutyl-3-(4-phenyl-3H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B1667336.png)
